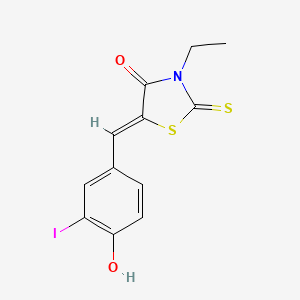

![molecular formula C17H23BrN2O5 B4632126 ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)

ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate often involves Knoevenagel condensation reactions, which are a key method for creating various ethyl acetoacetate derivatives. These reactions are typically facilitated by the presence of a catalytic amount of piperidine and trifluoroacetic acid in a suitable solvent under reflux conditions (Kumar et al., 2016). This method showcases the versatility and adaptability in synthesizing complex organic compounds.

Molecular Structure Analysis

X-ray diffraction studies are paramount for the molecular structure analysis of synthesized compounds. They reveal the crystal system, space group, and the conformation of the molecule, which are crucial for understanding the compound's reactivity and properties. For instance, similar compounds have been found to crystallize in monoclinic systems and adopt specific conformations about certain bonds (Sokol et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving ethyl acetoacetate derivatives can lead to various products depending on the reactants and conditions. Reactions with diethyl malonate and methyl cyanoacetate, for example, demonstrate the reactivity and functional group transformations possible for these compounds (Kato et al., 1978).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the molecular structure. While specific details on the physical properties of this compound are scarce, analogous compounds exhibit defined crystalline structures and melting points, which can be explored through X-ray diffraction and spectroscopic methods (Raju et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the compound's behavior in various conditions. Spectroscopic methods like FT-IR, NMR, and mass spectrometry, alongside computational methods such as DFT, provide insights into these properties, offering a comprehensive overview of the compound's chemical nature (Kawamura et al., 2020).

Scientific Research Applications

Synthesis of Biological Active Compounds

One study details the synthesis of new S-DABO and HEPT analogues with expected biological activity against HBV. This research represents a broader interest in developing compounds with antiviral properties, highlighting the compound's utility in creating potentially therapeutic agents (M. T. Aal, 2002).

Development of Diverse Heterocycles

Another research application of similar compounds involves the synthesis of a wide range of trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, illustrating the versatility of such structures in generating diverse chemical entities with potential for further application in various fields, including pharmaceuticals and materials science (Mark A. Honey et al., 2012).

Antioxidant and Antimicrobial Activities

The synthesis and evaluation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate for its antimicrobial and antioxidant properties showcase another dimension of research where derivatives of ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate could find relevance. This emphasizes the compound's potential in medicinal chemistry, particularly in designing new antimicrobials and antioxidants (A. D. Kumar et al., 2016).

Multicomponent Reaction Synthesis

Research on efficient, one-pot synthesis of triazolothiadiazinyl-pyrazolone and pyrazolyl-triazolothiadiazine derivatives via multicomponent reactions involving different derivatives of ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates highlights the compound's utility in complex chemical syntheses. This approach enables the rapid assembly of complex molecules, useful in drug discovery and development (Tewodros Birhanu Aychiluhim & V. Rao, 2014).

properties

IUPAC Name |

ethyl 4-[2-[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O5/c1-4-24-17(23)8-7-15(21)19-20-16(22)10-25-14-6-5-12(11(2)3)9-13(14)18/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBRUIXNMLMDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NNC(=O)COC1=C(C=C(C=C1)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

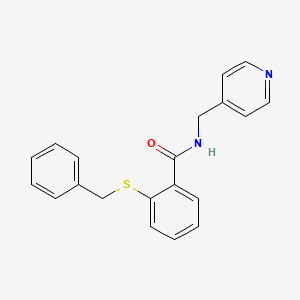

![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

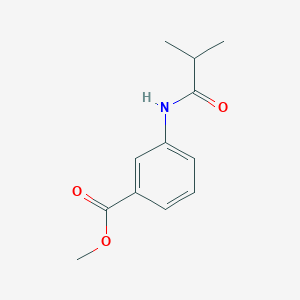

![1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4632087.png)

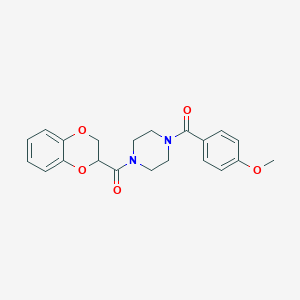

![4-({2-[(4-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4632091.png)

![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)

![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)

![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)

![5-(2-propoxybenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4632118.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)

![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)